molecular formula C10H17NO2 B041831 Tert-butyl 3-methylenepyrrolidine-1-carboxylate CAS No. 114214-71-0

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Cat. No. B041831
M. Wt: 183.25 g/mol
InChI Key: PXTONRTYYUAUJU-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its significance arises from the pyrrolidine ring, a common motif in natural products and drugs, which often imparts biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, starting from readily available reagents. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound with a structure similar to tert-butyl 3-methylenepyrrolidine-1-carboxylate, has been achieved through an efficient approach. This process includes SN2 substitution, borohydride reduction, oxidation, and acylation steps to achieve high yields, highlighting the methodologies that could be adapted for synthesizing tert-butyl 3-methylenepyrrolidine-1-carboxylate (Chen Xin-zhi, 2011).

Scientific Research Applications

  • NMR Tagging : O-tert-Butyltyrosine (Tby) serves as an excellent NMR tag for high-molecular-weight proteins and is used to measure submicromolar ligand binding affinities. This allows for less concentrated protein solutions and lower Kd values compared to traditional methods (Chen et al., 2015).

  • Chiral Auxiliary : 2-oxoimidazolidine-4-carboxylate, a novel chiral auxiliary, enables stereospecific amination-induced kinetic resolution of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazol, demonstrating its effectiveness in organic synthesis (Kubota et al., 1994).

  • Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in biotin synthesis, was synthesized from L-cystine, showing potential for pharmaceutical applications (Qin et al., 2014).

  • Reagent for Ester Methylenation : A new methylene-carbenoid shows exceptional reactivity, selectivity, and nonbasic nature, making it a practical reagent for large-scale synthesis of various esters (Yan et al., 2004).

  • Mechanism Study in Organic Synthesis : A study demonstrated a fast N-O tert-butyloxycarbonyl migration in an imide via a base-generated alkoxide, with unique intramolecular mechanisms and potential applications in organic synthesis (Xue & Silverman, 2010).

  • One-Pot Esterification and Ritter Reaction : TBME enables one-pot esterification and Ritter reaction with remarkable regioselectivity, achieving nearly quantitative yields, indicating its use in streamlined synthesis processes (Dawar et al., 2011).

  • Synthesis of 5-Substituted Pyrroles : A method for preparing 5-substituted pyrrole precursors of prodigiosin and its analogs by reacting 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, yielding significant results for further study in bioactive compounds (Wasserman et al., 2004).

Safety And Hazards

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 3-methylidenepyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTONRTYYUAUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571121
Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

CAS RN

114214-71-0
Record name 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate
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Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
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Record name tert-butyl 3-methylidenepyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

2.24 g (0.02 mole) of potassium t-butoxide were added to a solution of 3.55 g (0.01 mole) of 1-t-butoxycarbonyl-3-(p-toluenesulfonyloxymethyl)pyrrolidine [prepared as described in Step (3) above] dissolved in 50 ml of tetrahydrofuran. The mixture was then stirred at room temperature for 3 hours, after which it was poured into water and then extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried and concentrated by evaporation under reduced pressure. The residue was subjected to column chromatography through silica gel eluted with a 5:95 by volume mixture of ethyl acetate and toluene, to give 0.79 g of 1-t-butoxycarbonyl-3-methylenepyrrolidine as a pale yellow liquid.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of Intermediate 71 starting from tert-butyl 3-oxopyrrolidine-1-carboxylate (0.8 g, 4.3 mmol), triphenylphosphonium bromide (2.31 g, 6.5 mmol) and n-BuLi (1.8 M; 2.4 mL, 6.5 mmol). Yield: 0.23 g (29%) after purification by flash chromatography with DCM as eluent. HPLC purity 99%, RT=2.28 min (System A; 10-97% MeCN over 3 min); 99%, RT=2.21 min (System B; 10-97% MeCN over 3 min). 1H NMR (400 MHz, CDCl3) δ ppm 1.23-1.40 (m, 9H) 2.42 (t, J=6.78 Hz, 2H) 3.31 (t, J=7.40 Hz, 2H) 3.71-3.85 (m, 2H) 4.74-4.91 (m, 2H). MS (ESI+) for C10H17NO2 m/z 128 (M-C4H8)+. *Previously reported in Tetrahedron 1997, 53, 539-556.
[Compound]
Name
Intermediate 71
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.8 g
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reactant
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Quantity
2.31 g
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension consisting of methyl triphenylphosphonium bromide (18 g, 51 mmol) and THF (200 mL) at 0° C. was added n-butyl lithium (1.6 M solution in hexanes, 32 mL). The resulting orange solution was stirred at 0° C. for 5 min, then a solution of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (9.0 g, 48 mmol) in THF (40 mL) was added via cannula. The reaction mixture was stirred at 0° C. for 90 min, then warmed to rt and stirring was continued for 1 h. The reaction mixture was then cooled to 0° C., quenched with sat. NH4Cl, and extracted with Et2O. The organic layer was dried (MgSO4) and concentrated. The crude residue was suspended in hot hexanes and filtered. The filtrate was concentrated and purified (FCC) to give the title compound (4.4 g, 50%).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods IV

Procedure details

The title compound was synthesised following the method described here for Compound 2a using 1-Boc-3-pyrrolidinone instead of 1-(3-nitro-2-pyridyl)-4-oxopiperidine. After the usual work-up procedure, the crude product was purified by automated flash chromatography (Horizon®TM-Biotage) eluting with a Petroleum Ether-EtOAc gradient from 95:5 to 7:3, yielding the title compound as brownish oil. Yield: 75.8%.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
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Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Citations

For This Compound
3
Citations
EJ Brnardic, G Ye, C Brooks, C Donatelli… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of pyrrolidine sulfonamide transient receptor potential vanilloid-4 (TRPV4) antagonists was developed by modification of a previously reported TRPV4 inhibitor (1). …
Number of citations: 21 pubs.acs.org
JL Methot, H Zhou, SD Kattar… - Journal of Medicinal …, 2019 - ACS Publications
… 9-BBN (0.5 M in THF; 2.4 mL, 1.2 mmol) was added to a solution of tert-butyl-3-methylenepyrrolidine-1-carboxylate (200 mg, 1.09 mmol) in dry THF (1 mL) under a nitrogen atmosphere …
Number of citations: 16 pubs.acs.org
OM Griffiths, SV Ley - The Journal of Organic Chemistry, 2022 - ACS Publications
N-heterospirocycles are interesting structural units found in both natural products and medicinal compounds but have relatively few reliable methods for their synthesis. Here, we enlist …
Number of citations: 5 pubs.acs.org

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